Methyl ((benzyloxy)carbonyl)-d-leucinate

Description

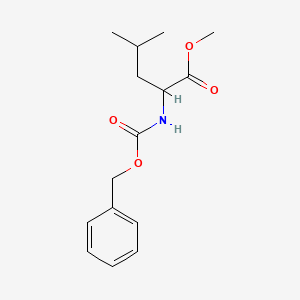

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKPHCJHIILKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Analog Development of Methyl Benzyloxy Carbonyl D Leucinate

Transformations at the Methyl Ester Moiety

The methyl ester group of Methyl ((benzyloxy)carbonyl)-D-leucinate is a primary site for chemical modification, enabling the introduction of diverse functionalities. Common transformations include saponification to the corresponding carboxylic acid, transesterification to other esters, and conversion to amides and hydrazides.

Saponification to Carboxylic Acid Derivatives

Saponification, the hydrolysis of the methyl ester to a carboxylic acid, is a fundamental derivatization step. This transformation is typically achieved under basic conditions, for instance, using lithium hydroxide (B78521) in an aqueous medium. google.com The resulting carboxylate can then be protonated to yield N-(benzyloxy)carbonyl-D-leucine. This carboxylic acid derivative is a crucial intermediate for peptide synthesis, where it can be coupled with the amino group of another amino acid or peptide fragment. The reaction proceeds under mild conditions to avoid racemization or decomposition of the starting material. google.com

An efficient one-pot saponification-coupling sequence has been developed for peptide esters. This method involves the saponification of the ester to form a lithium carboxylate, which can then be directly coupled with an incoming amine, streamlining the process of peptide chain elongation at the C-terminus. researchgate.net

Table 1: Saponification of this compound

| Reagent | Solvent | Product |

|---|

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can alter the solubility and reactivity of the molecule. This reaction is generally catalyzed by an acid or a base in the presence of an excess of the desired alcohol. For instance, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield Ethyl ((benzyloxy)carbonyl)-D-leucinate. This method is particularly useful for introducing specialized ester groups that may be required for subsequent synthetic steps or to modulate the biological activity of the final compound. The process for producing N-acyl amino acid salts can involve the saponification of a fat or oil to a fatty acid, which is then reacted with a lower alkanol to produce a mixture of esters, indicating the industrial relevance of such transformations. google.com

Amidation and Hydrazide Formation

The methyl ester can be readily converted into a wide array of amides through reaction with primary or secondary amines. This amidation can be facilitated by heating or by the use of catalysts such as niobium(V) oxide (Nb2O5), which has been shown to be effective for the direct amidation of esters. researchgate.net This reaction is highly versatile, allowing for the introduction of a vast range of substituents at the C-terminus. For example, reaction with ammonia (B1221849) would yield the primary amide, ((benzyloxy)carbonyl)-D-leucinamide.

Furthermore, reaction with hydrazine (B178648) (N2H4) leads to the formation of the corresponding hydrazide, N-(benzyloxy)carbonyl-D-leucine hydrazide. This derivative is a key intermediate in the synthesis of peptides via the azide (B81097) coupling method and can also be used to generate other heterocyclic analogs. A study on benzyloxybenzene substituted (S)-α-amino acid methyl esters demonstrated their conversion to amides by reaction with excess ammonia. nih.gov

Modifications and Removal of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis due to its stability under various reaction conditions and its susceptibility to specific deprotection methods.

Hydrogenolysis and Catalytic Transfer Hydrogenation for Cbz Deprotection

The most common method for the removal of the Cbz group is hydrogenolysis. total-synthesis.com This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.commissouri.edu The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This method is highly efficient and generally proceeds under mild conditions, preserving the stereochemical integrity of the amino acid. missouri.edu

Catalytic transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. mdma.chrsc.org In this method, a hydrogen donor such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) is used in the presence of a palladium catalyst. mdma.chrsc.org This technique is often preferred for its operational simplicity and safety. For instance, formic acid in the presence of 10% Pd/C can effectively remove the Cbz group. mdma.ch

Table 2: Common Conditions for Cbz Deprotection

| Method | Catalyst | Hydrogen Source | Byproducts |

|---|---|---|---|

| Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Toluene, Carbon Dioxide |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic Acid (HCOOH) | Toluene, Carbon Dioxide |

Alternative Cbz Cleavage Methods

While hydrogenolysis is the most prevalent method, several alternative procedures for Cbz group cleavage are available, which are particularly useful when the substrate contains functional groups that are sensitive to reductive conditions.

Strong acids, such as HBr in acetic acid, can cleave the Cbz group, although these conditions are harsh and can lead to side reactions. total-synthesis.com More recently, milder Lewis acid-mediated methods have been developed. For example, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.org

Nucleophilic reagents can also be employed for Cbz deprotection. A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base, which provides a non-reductive method for cleavage. organic-chemistry.org Additionally, enzymatic methods for the enantioselective cleavage of Cbz groups have been developed. For instance, an enzyme from Sphingomonas paucimobilis has been shown to selectively cleave the Cbz group from L-amino acids, leaving the D-enantiomer intact. researchgate.net This approach is valuable for the kinetic resolution of racemic mixtures of Cbz-protected amino acids.

Orthogonal Protecting Group Strategies in Conjunction with Cbz

In multi-step chemical syntheses, particularly in peptide chemistry, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. peptide.comorganic-chemistry.org The concept of "orthogonality" is critical; it refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others. organic-chemistry.orgbiosynth.com This allows for the selective deprotection and reaction at specific sites within a complex molecule. nih.gov

The benzyloxycarbonyl (Cbz or Z) group on this compound is a classic amine protecting group, first introduced by Bergmann and Zervas. masterorganicchemistry.com It is notably stable under a variety of conditions but is selectively cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that occurs at neutral pH. masterorganicchemistry.comresearchgate.net This unique removal condition makes it orthogonal to two of the other most widely used amine protecting groups in modern peptide synthesis: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.combiosynth.com

Cbz and Fmoc Orthogonality : The Fmoc group is labile under basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comresearchgate.net These conditions leave the Cbz group completely intact. This orthogonality is exploited in complex syntheses where, for instance, a Cbz-protected amino acid can be coupled to a peptide chain whose N-terminus is protected with Fmoc. Subsequent removal of the Fmoc group allows for further chain elongation without disturbing the Cbz group.

Cbz and Boc Orthogonality : The Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comyoutube.com The Cbz group is stable to these acidic conditions, again allowing for selective deprotection. peptide.com A molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at either site by choosing the appropriate reagent—hydrogenation for Cbz or acid for Boc. youtube.com

This orthogonal relationship is fundamental for synthesizing complex peptides, including branched or cyclic structures, where different parts of the molecule must be addressed independently. ub.edu

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Fmoc, Boc, t-Butyl esters |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., 20% Piperidine in DMF) | Cbz, Boc, t-Butyl esters |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic Acid) | Cbz, Fmoc |

Diversification of the Leucine (B10760876) Side Chain through Chemical Modifications

The side chain of leucine is an isobutyl group, a non-polar, aliphatic structure. wikipedia.org This hydrocarbon chain is chemically inert, making its direct modification a significant synthetic challenge compared to the functionalized side chains of amino acids like lysine, cysteine, or tyrosine. nih.gov Consequently, diversifying the leucine side chain typically involves indirect methods rather than post-synthesis modification of the intact residue.

Strategies for creating leucine analogs with modified side chains often rely on synthesizing non-canonical amino acids from scratch, which are then incorporated into peptides. For example, to introduce polarity or a reactive handle, a chemist might synthesize an amino acid with a longer or functionalized side chain that mimics the steric bulk of leucine but contains a ketone, alkene, or halogen for further reaction.

While direct C-H functionalization of unactivated alkanes is an area of active research in organic chemistry, its application to the side chains of amino acid residues within a peptide is complex and not yet routine. nih.gov Such reactions often require harsh conditions or specialized metal catalysts that may not be compatible with the other functional groups present in a peptide. nih.gov

Therefore, the "diversification" of the leucine side chain in constructs derived from this compound is primarily achieved by replacing the leucine residue altogether with a custom-synthesized D-amino acid analog that possesses the desired side-chain functionality. The incorporation of a D-amino acid like D-leucine itself can be considered a modification that enhances peptide stability against enzymatic degradation, as proteases are typically specific to L-amino acids. nih.gov

Synthesis of Dipeptide and Oligopeptide Constructs Incorporating this compound

This compound is a ready-to-use building block for peptide synthesis. With its amine protected and its carboxylic acid activated (as a methyl ester, though often the free acid is used directly after saponification), it can be coupled to the free N-terminus of another amino acid or peptide chain. masterorganicchemistry.com The process of forming a peptide (amide) bond between two amino acids is not spontaneous and requires specific chemical activation of the carboxyl group. creative-peptides.comuniurb.it

Peptide coupling reagents are compounds that convert the carboxylic acid of an N-protected amino acid into a more reactive form, making it susceptible to nucleophilic attack by the amino group of another amino acid. creative-peptides.comuniurb.it This activation must be efficient and, crucially, must minimize the risk of racemization (the loss of stereochemical integrity at the alpha-carbon). uniurb.it

Over the decades, a wide variety of coupling reagents have been developed. They can be broadly categorized, with some of the most common being carbodiimides and phosphonium (B103445) or aminium salts. peptide.comsigmaaldrich.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. creative-peptides.com It activates the carboxylic acid, but its use can be complicated by the formation of an insoluble dicyclohexylurea byproduct and the potential for racemization. peptide.com Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis because its urea (B33335) byproduct is more soluble. peptide.com To suppress racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). uniurb.itpeptide.com

Aminium/Uronium and Phosphonium Salts : These reagents are highly efficient and are now among the most popular for both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com They react with the carboxylic acid to form highly reactive active esters in situ. sigmaaldrich.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comsigmaaldrich.com HATU is often considered one of the most effective reagents, particularly for difficult couplings, as it reacts quickly with less risk of epimerization. peptide.comsigmaaldrich.com

The general procedure involves dissolving the Cbz-D-leucine, the amino-component (the other amino acid ester), a coupling reagent, and a non-nucleophilic base (like diisopropylethylamine, DIEA) in an appropriate solvent (e.g., DMF). The reaction proceeds to form the protected dipeptide. uniurb.it

| Reagent Name | Abbreviation | Reagent Class | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms insoluble urea byproduct; often used with HOBt. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | High coupling efficiency, forms stable intermediates. creative-peptides.compeptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Very fast reaction, low racemization, effective for difficult couplings. peptide.comsigmaaldrich.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Generates OBt active esters; efficient and widely used. sigmaaldrich.com |

Modifying the peptide backbone itself is a powerful strategy for creating peptidomimetics with enhanced stability, altered conformation, or novel biological properties. kirj.eenih.gov

Aza-Peptides : An aza-peptide is an analog in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.eenih.gov This seemingly subtle change has significant consequences: the resulting aza-amino acid residue is achiral, and the local conformation is influenced by the planar nature of the urea-like bond and lone-pair repulsion between the adjacent nitrogen atoms. kirj.eenih.gov Aza-peptides often exhibit increased resistance to proteolytic degradation. nih.gov

The synthesis of an aza-D-leucine containing peptide cannot start from this compound directly. Instead, it requires a protected hydrazine derivative as the core building block. researchgate.netmdpi.com A common strategy, known as the submonomer approach, involves several steps:

A semicarbazone is incorporated into the peptide chain. nih.gov

The side chain (in this case, an isobutyl group to mimic leucine) is introduced by N-alkylation of the semicarbazide (B1199961) nitrogen. nih.gov

The peptide chain is then elongated from the newly formed aza-residue. nih.gov

The Cbz group can be used in aza-peptide synthesis to protect hydrazine intermediates. nih.gov For instance, a Cbz-protected aza-tryptophan residue has been successfully incorporated into a dipeptide, demonstrating the compatibility of this protecting group with aza-peptide chemistry. nih.gov

Other Backbone Modifications : Beyond aza-peptides, other backbone modifications can be envisioned. These include N-alkylation (e.g., N-methylation) of the amide bond, which can disrupt hydrogen bonding and increase cell permeability, or the replacement of an entire amide bond with a surrogate, such as a 1,2,3-triazole. researchgate.netnih.gov The synthesis of a triazole-based dipeptide surrogate has been shown to be compatible with standard peptide synthesis, where an L-leucine derived triazole ε-amino acid was used to replace a dipeptide unit within an α-helical structure. nih.gov Such modifications represent advanced synthetic efforts to create peptides with fundamentally altered structures and properties. eurekaselect.com

Applications of Methyl Benzyloxy Carbonyl D Leucinate in Contemporary Chemical Research

Fundamental Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Methyl ((benzyloxy)carbonyl)-D-leucinate makes it a sought-after precursor for introducing a specific stereocenter in the synthesis of enantiomerically pure compounds. The Cbz protecting group offers stability under a range of reaction conditions and can be readily removed via hydrogenolysis, while the methyl ester provides a convenient handle for further chemical transformations.

Stereoselective Construction of Complex Organic Molecules

The stereoselective synthesis of such complex molecules often involves multiple steps where the integrity of the chiral center must be maintained. The robust nature of the Cbz protecting group in this compound ensures that the stereochemistry at the α-carbon is preserved throughout the synthetic sequence.

Precursors for Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Amino acids are excellent starting materials for the synthesis of these chiral molecules due to their ready availability in enantiopure forms. This compound serves as a precursor for a variety of chiral ligands and organocatalysts.

The synthesis of chiral phosphine (B1218219) ligands, which are pivotal in transition-metal-catalyzed asymmetric reactions, can be achieved using amino acid derivatives. tcichemicals.comnih.gov N-protected amino acid esters, such as this compound, can be converted into chiral β-aminophosphine derivatives. rsc.org These ligands, when complexed with metals like rhodium or palladium, can catalyze reactions such as asymmetric hydrogenations and allylic alkylations with high enantioselectivity. The D-leucine backbone provides a specific chiral environment that influences the stereochemical outcome of the reaction.

| Ligand Type | Amino Acid Precursor | Metal | Application | Ref |

| P-Chirogenic Phosphine | General Amino Acid Derivatives | Rhodium | Asymmetric Hydrogenation | tcichemicals.com |

| β-Aminophosphine | General Amino Acid Derivatives | Palladium | Asymmetric Allylic Substitution | rsc.org |

In the realm of organocatalysis, proline and its derivatives have been extensively studied. However, the principles can be extended to other amino acids. The D-leucine scaffold from this compound can be incorporated into bifunctional organocatalysts, which can promote various asymmetric transformations.

Integral Component in Peptide and Peptidomimetic Design and Synthesis

The incorporation of non-natural amino acids, such as D-leucine, into peptides is a powerful strategy to enhance their therapeutic properties. D-amino acids can increase resistance to proteolytic degradation, improve bioavailability, and modulate the conformation of the peptide backbone. This compound is a key reagent in the synthesis of such modified peptides and peptidomimetics.

Construction of Constrained Peptide Structures

Constraining the conformation of a peptide can lock it into its bioactive shape, leading to increased potency and selectivity. This is often achieved by cyclization or the introduction of specific structural elements. The incorporation of D-amino acids like D-leucine can induce specific turns in the peptide backbone, facilitating the formation of cyclic structures.

The synthesis of cyclic hexapeptides, for example, has been shown to benefit from the inclusion of D-leucine residues. nih.govnih.gov Starting from the linear precursor assembled using solid-phase peptide synthesis (SPPS), where this compound can be one of the building blocks, subsequent cyclization can yield conformationally defined macrocycles. The presence of the D-leucine residue can influence the formation of stable secondary structures, such as β-turns. nih.gov

| Cyclic Peptide Feature | Role of D-Leucine | Synthetic Method | Ref |

| Enhanced Oral Bioavailability | Induces specific backbone conformation | Solid-Phase Peptide Synthesis | nih.gov |

| Defined Secondary Structure | Promotes β-turn formation | Solid-Phase Peptide Synthesis | nih.gov |

| Constrained Conformation | Facilitates cyclization | Solid-Phase Peptide Synthesis | nih.gov |

Design of Protease Inhibitors and Enzyme Substrates

Protease inhibitors are a critical class of therapeutic agents for various diseases, including HIV/AIDS and cancer. The design of potent and selective protease inhibitors often involves creating peptide-like molecules that mimic the natural substrate but are resistant to cleavage. The incorporation of D-leucine at specific positions (e.g., P2 or P2') of an inhibitor can enhance its binding affinity and stability. For instance, in the development of HIV protease inhibitors, modifications at the P2 position with unnatural amino acids like D-leucine have been explored to improve potency and pharmacokinetic profiles. acs.orgnih.gov

This compound is also used in the synthesis of fluorogenic enzyme substrates to study the activity of proteases like caspases and cathepsins. scbt.comanaspec.comnih.gov These substrates are designed with a specific peptide sequence recognized by the enzyme, flanked by a fluorophore and a quencher. Upon enzymatic cleavage, a fluorescent signal is produced. The inclusion of D-leucine can be used to investigate the stereospecificity of the enzyme's active site. For example, fluorogenic substrates for caspase-3 often have a specific four-residue recognition sequence, and variations, including the incorporation of D-amino acids, are synthesized to probe enzyme selectivity. nih.gov Similarly, substrates for cathepsin B have been developed where the P2 position is varied to optimize enzymatic recognition. nih.govhzdr.de

| Application | Enzyme Target | Role of D-Leucine | Ref |

| Protease Inhibitor | HIV Protease | Enhance binding and stability at P2 position | acs.orgnih.gov |

| Fluorogenic Substrate | Caspase-3 | Probe stereospecificity | nih.gov |

| Fluorogenic Substrate | Cathepsin B | Optimize recognition at P2 position | nih.govhzdr.de |

Development of Biologically Active Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. The incorporation of D-leucine, facilitated by the use of this compound, is a common strategy in the design of peptidomimetics with enhanced biological activity and stability.

For example, the introduction of D-leucine into antimicrobial peptides has been shown to significantly enhance their activity against drug-resistant bacteria and increase their stability against proteolysis, a crucial factor for in vivo efficacy. nih.govmdpi.com In one study, a D-leucine-containing peptide demonstrated potent bactericidal activity against several Gram-negative species, including strains resistant to conventional antibiotics. nih.gov These peptidomimetic antibiotics represent a promising avenue for combating the growing threat of antimicrobial resistance. asm.orgmdpi.com

| Peptidomimetic Class | Biological Activity | Advantage of D-Leucine Incorporation | Ref |

| Antimicrobial Peptide | Antibacterial, Antifungal | Enhanced potency, increased stability, reduced toxicity | nih.govmdpi.comnih.gov |

| General Peptidomimetics | Various | Improved stability against proteolysis, enhanced bioavailability | nih.gov |

Research into Mechanistic Pathways Involving this compound

The elucidation of reaction mechanisms is fundamental to advancing synthetic chemistry. For a compound like this compound, mechanistic studies would likely focus on its role in peptide bond formation and as a chiral auxiliary or precursor in asymmetric reactions.

In the context of peptide synthesis, this compound would participate in coupling reactions. The general mechanism for peptide bond formation involves the activation of the carboxylic acid of an N-protected amino acid, followed by nucleophilic attack by the amino group of another amino acid ester.

Detailed mechanistic studies for such reactions often involve a combination of kinetic analysis and spectroscopic techniques to identify and characterize reaction intermediates. For instance, in a carbodiimide-mediated coupling, the initial step is the formation of a highly reactive O-acylisourea intermediate from the Cbz-D-leucine (if the ester were hydrolyzed first) and the carbodiimide. This intermediate is then attacked by the nucleophilic amino group of the coupling partner.

Hypothetical Reaction Pathway and Intermediates in a Peptide Coupling Reaction:

| Step | Description | Key Intermediates/Transition States |

| 1 | Activation of the carboxyl group of Cbz-D-leucine with a coupling reagent (e.g., DCC). | O-acylisourea intermediate |

| 2 | Nucleophilic attack by the amino group of a partner amino acid ester. | Tetrahedral intermediate |

| 3 | Collapse of the tetrahedral intermediate and departure of the leaving group (dicyclohexylurea). | Dipeptide product |

This table represents a generalized mechanism for peptide bond formation and is not based on specific experimental data for this compound.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial in identifying these transient species. For example, in situ NMR could track the disappearance of starting materials and the appearance of intermediates and products, providing kinetic data.

A primary application of a chiral molecule like this compound is in asymmetric synthesis, where it can be used to control the stereochemical outcome of a reaction. This is often achieved by employing it as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.

For instance, the enolate derived from an N-acyl derivative of this compound could be used in diastereoselective alkylation or aldol (B89426) reactions. The bulky isobutyl side chain and the rigid Cbz protecting group of the D-leucinate moiety would create a chiral environment that biases the approach of an electrophile to one face of the enolate.

Factors Influencing Diastereoselectivity in a Hypothetical Aldol Reaction:

| Factor | Influence on Stereocontrol |

| Chiral Auxiliary | The D-leucinate backbone creates a specific three-dimensional environment. |

| Enolate Geometry | Formation of the (E)- or (Z)-enolate can significantly impact the facial selectivity. |

| Metal Counterion | The nature of the metal (e.g., Li, B, Ti) can influence the transition state geometry through chelation. |

| Solvent | Solvent polarity and coordinating ability can affect the aggregation state and reactivity of the enolate. |

This table outlines general principles of diastereoselective aldol reactions and is not based on specific experimental data for this compound.

The diastereomeric ratio of the products would be determined by analyzing the crude reaction mixture using techniques like NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC). The stereochemical outcome would provide insights into the transition state geometry of the reaction. For example, the formation of a specific diastereomer could be rationalized by a Zimmerman-Traxler model for aldol reactions, where the transition state adopts a chair-like conformation.

While specific research detailing these applications for this compound is limited, the principles outlined above form the basis of how such a compound would be investigated and utilized in modern organic chemistry to understand and control complex chemical transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl Benzyloxy Carbonyl D Leucinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For Methyl ((benzyloxy)carbonyl)-D-leucinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a comprehensive mapping of its proton and carbon environments.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton, while the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity between neighboring protons.

A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton signal to its corresponding position in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (around 7.3 ppm). The benzylic protons of the Cbz protecting group are observed as a singlet around 5.1 ppm. The proton attached to the alpha-carbon of the D-leucine residue is expected to be a multiplet due to coupling with the adjacent NH and CH₂ protons. The protons of the methyl ester group will present as a singlet in the upfield region, typically around 3.7 ppm. The protons of the isobutyl side chain of the leucine (B10760876) residue will exhibit characteristic splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~7.35 | m | - |

| NH | ~5.2 | d | ~8.0 |

| CH₂ (benzyl) | ~5.1 | s | - |

| α-CH | ~4.3 | m | - |

| OCH₃ | ~3.7 | s | - |

| β-CH₂ | ~1.6-1.7 | m | - |

| γ-CH | ~1.5 | m | - |

| δ-CH₃ | ~0.9 | d | ~6.5 |

Note: These are predicted values and may vary slightly from experimental data.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbons of the ester and carbamate (B1207046) groups are the most deshielded, appearing in the downfield region of the spectrum (around 173 and 156 ppm, respectively). The aromatic carbons of the benzyl group resonate in the range of 127-136 ppm. The carbon of the methyl ester is typically found around 52 ppm, while the benzylic carbon of the Cbz group is observed around 67 ppm. The carbons of the D-leucine side chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173 |

| C=O (carbamate) | ~156 |

| Aromatic-C (quaternary) | ~136 |

| Aromatic-C | ~128.5, ~128.0, ~127.8 |

| CH₂ (benzyl) | ~67 |

| α-C | ~53 |

| OCH₃ | ~52 |

| β-C | ~41 |

| γ-C | ~25 |

| δ-C | ~22, ~23 |

Note: These are predicted values and may vary slightly from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the NH proton and the α-CH, and between the α-CH and the β-CH₂ protons. It would also confirm the connectivity within the isobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry and conformation of the molecule in solution. For instance, NOE correlations might be observed between the benzylic protons and the aromatic protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The formation of these adducts can aid in the confirmation of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. For this compound (C₁₅H₂₁NO₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million provides strong evidence for the proposed molecular formula.

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₅H₂₂NO₄⁺ | 280.1543 |

| [M+Na]⁺ | C₁₅H₂₁NNaO₄⁺ | 302.1363 |

| [M+K]⁺ | C₁₅H₂₁NKO₄⁺ | 318.1102 |

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for N-Cbz protected amino acid esters include the loss of the benzyloxycarbonyl group and cleavage of the ester functionality. A prominent fragment would be expected from the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Cleavage of the methyl ester can also occur. Analysis of these fragments helps to confirm the structure of the parent molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's bonds. For this compound, the key functional groups—the carbamate, the ester, the aromatic ring, and the alkyl side chain—each exhibit characteristic absorption bands.

While a specific experimental spectrum for this compound is not publicly available in common spectral databases, the expected vibrational frequencies can be reliably predicted based on the extensive literature for similar molecules. The primary vibrational modes and their expected wavenumber ranges are detailed in the table below.

The IR spectrum of this compound would be characterized by a strong absorption band for the urethane (B1682113) C=O stretch, typically appearing around 1715-1685 cm⁻¹. The ester C=O stretch is expected to be observed at a slightly higher frequency, generally in the range of 1750-1735 cm⁻¹. The N-H stretching vibration of the carbamate group would give rise to a distinct band in the region of 3400-3200 cm⁻¹. Furthermore, the C-O stretching vibrations of both the ester and carbamate moieties would produce strong signals in the 1300-1000 cm⁻¹ region. The presence of the benzyloxy group is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands within the 1600-1450 cm⁻¹ range. The aliphatic C-H bonds of the leucine side chain and the methyl ester would be evident from stretching vibrations in the 3000-2850 cm⁻¹ region.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbamate (N-H) | N-H Stretch | 3400 - 3200 | Medium |

| Aromatic Ring (C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong |

| Carbamate (C=O) | C=O Stretch | 1715 - 1685 | Strong |

| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Carbamate/Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are crucial for determining the enantiomeric purity and absolute configuration of compounds like this compound.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property. For enantiomers, the specific rotation has the same magnitude but opposite sign.

% ee = ([α]observed / [α]max) × 100

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers produce mirror-image CD spectra, making this technique exceptionally well-suited for the assessment of enantiomeric purity.

A CD spectrum of enantiomerically pure this compound would exhibit characteristic positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of its chromophores (the aromatic ring and the carbonyl groups). The presence of its enantiomer, Methyl ((benzyloxy)carbonyl)-L-leucinate, would result in a CD spectrum of equal magnitude but opposite sign. For a mixture of enantiomers, the intensity of the CD signal is directly proportional to the enantiomeric excess. This linear relationship allows for the quantitative determination of the enantiomeric composition of a sample.

Although a specific CD spectrum for this compound is not available in public databases, the principles of CD spectroscopy provide a robust framework for its enantiomeric purity analysis. The technique is highly sensitive and can be used to detect even small amounts of the undesired enantiomer, which is often a critical requirement in pharmaceutical applications.

Computational and Theoretical Investigations of Methyl Benzyloxy Carbonyl D Leucinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical behavior. These methods can predict molecular orbital energies, charge distributions, and various reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules of the size of Methyl ((benzyloxy)carbonyl)-D-leucinate. DFT studies can provide valuable information about the molecule's reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a molecule's susceptibility to electrophilic and nucleophilic attack can be assessed.

For N-substituted amino acid derivatives, DFT calculations have been employed to determine various reactivity parameters. researchgate.net The benzyloxycarbonyl protecting group, with its aromatic ring and urethane (B1682113) linkage, significantly influences the electronic distribution across the molecule. The electron-withdrawing nature of the carbonyl groups affects the nucleophilicity of the nitrogen atom, a key factor in peptide bond formation.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for a Protected Amino Acid

| Descriptor | Value (illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Hardness (η) | 3.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.22 | Global electrophilic nature |

Note: The values in this table are illustrative for a generic N-Cbz protected amino acid and are meant to represent the type of data obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Conformation Analysis and Energetic Landscapes

The conformational flexibility of this compound is a critical aspect of its chemical behavior. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous local minima. Quantum chemical methods can be used to perform a systematic conformational search to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations are particularly useful for studying the conformational flexibility of molecules in solution and their interactions with solvent molecules.

For N-Cbz-protected amino acids, MD simulations in solvents like methanol (B129727) have been used to predict physical properties and analyze structural features such as radial pair distribution functions and hydrogen bonding. dntb.gov.uaresearchgate.net In the context of this compound, an MD simulation would reveal how the molecule samples different conformations in a given solvent and the timescale of these conformational changes. The simulations would also highlight the role of the solvent in stabilizing certain conformers through hydrogen bonding or other non-covalent interactions. The flexibility of the benzyloxycarbonyl group is a significant factor, as it is sterically less crowded than other protecting groups like tert-butoxycarbonyl (Boc). nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For instance, NMR chemical shifts can be calculated using DFT methods. By averaging the calculated shifts over a representative ensemble of conformations obtained from an MD simulation, it is possible to obtain theoretical spectra that can be compared with experimental data. nih.gov The predicted ¹H and ¹³C NMR spectra for this compound would show characteristic signals for the protons and carbons in the benzyl (B1604629) group, the urethane linkage, the leucine (B10760876) backbone and side chain, and the methyl ester. Discrepancies between predicted and experimental spectra can point to specific conformational features or intermolecular interactions that were not fully accounted for in the computational model.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

| Aromatic (C₆H₅) | 7.30 - 7.45 | 7.28 - 7.42 |

| CH₂ (Benzyl) | 5.15 | 5.12 |

| α-CH (Leucine) | 4.30 | 4.25 |

| CH₃ (Ester) | 3.70 | 3.68 |

| δ-CH₃ (Leucine) | 0.95 | 0.92 |

Note: These are representative values for N-Cbz-leucine derivatives. Actual values can vary based on solvent and other experimental conditions.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound, such as peptide coupling or deprotection, is crucial for optimizing synthetic protocols. Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition states.

For example, the mechanism of a peptide coupling reaction, where the carboxylic acid of another amino acid is activated and reacts with the amine of a deprotected leucine derivative, can be studied computationally. uni-kiel.deomicsonline.orgglobalresearchonline.net DFT calculations can be used to locate the transition state structures along the reaction coordinate and to calculate the activation energies. This information provides insights into the reaction kinetics and can help in the selection of appropriate coupling reagents and reaction conditions. Similarly, the mechanism of the removal of the benzyloxycarbonyl group, typically through hydrogenolysis, can be modeled to understand the role of the catalyst and the intermediates involved. organic-chemistry.org Quantum chemical studies on the reaction of leucine with radicals, such as the OH radical, have also been performed to understand potential degradation pathways. scielo.org.mx

Conclusion and Future Perspectives in the Academic Research of Methyl Benzyloxy Carbonyl D Leucinate

Summary of Key Research Findings and Methodological Advancements

Academic research has consistently highlighted the strategic importance of incorporating D-amino acids into peptide chains to enhance their therapeutic potential. Unlike their naturally occurring L-amino acid counterparts, peptides containing D-amino acids exhibit remarkable resistance to enzymatic degradation by proteases. nih.govnih.gov This increased stability is a critical attribute for the development of peptide-based drugs, as it can prolong their half-life in vivo. The unique stereochemistry of D-amino acids can also influence the conformational properties of peptides, leading to novel structures and biological activities. nih.gov

Methodologically, the synthesis of peptides containing D-amino acids relies on well-established techniques in peptide chemistry, particularly the use of protecting groups to prevent unwanted side reactions during peptide bond formation. The benzyloxycarbonyl (Cbz or Z) group, present in Methyl ((benzyloxy)carbonyl)-D-leucinate, is a classic and versatile protecting group for the amine functionality of amino acids. peptide.comnbinno.com It is particularly well-suited for solution-phase peptide synthesis and can be selectively removed under specific conditions, allowing for the stepwise assembly of peptide chains. peptide.comontosight.ai

Advancements in solid-phase peptide synthesis (SPPS) have also facilitated the incorporation of protected D-amino acids like this compound into longer peptide sequences. chempep.com The choice between solution-phase and solid-phase synthesis often depends on the desired scale and the complexity of the target peptide. nih.gov Furthermore, the development of various coupling reagents and orthogonal protecting group strategies has provided chemists with a sophisticated toolbox for the synthesis of complex, non-natural peptides. jocpr.comnih.gov

Identification of Current Gaps and Emerging Challenges in Research

Emerging challenges in the broader field of peptide synthesis also apply to research involving this compound. These include:

Synthesis of Complex Peptides: The synthesis of longer and more complex peptides containing multiple non-natural amino acids remains a significant challenge, often leading to low yields and difficult purification. proteogenix.science

Sustainable Synthesis: Traditional peptide synthesis methods often utilize hazardous reagents and large volumes of organic solvents, prompting a need for more environmentally friendly and sustainable approaches. proteogenix.sciencemdpi.com

Cost of Non-natural Amino Acids: The cost of producing enantiomerically pure protected D-amino acids can be a limiting factor for large-scale peptide synthesis. nih.gov

Predictive Modeling: While computational tools are increasingly used in drug design, accurately predicting the three-dimensional structure and biological activity of peptides containing non-natural amino acids like D-leucine remains a complex task.

Proposed Future Research Avenues for Expanded Utility and Deeper Understanding

To unlock the full potential of this compound and similar compounds, future research should focus on several key areas:

Systematic SAR Studies: A systematic approach to incorporating D-leucinate into various known bioactive peptides could provide valuable insights into its specific effects on potency, selectivity, and stability. This could involve creating libraries of peptide analogues with D-leucinate substitutions at different positions.

Development of Novel Peptidomimetics: Research could explore the use of this compound as a building block for the synthesis of novel peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties. tandfonline.com This includes the development of peptoids and other non-natural backbones.

Computational and Structural Biology: Advanced computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, could be employed to study the precise conformational changes induced by the incorporation of D-leucinate into peptides. This would provide a deeper understanding of its interaction with biological targets at the molecular level.

Biophysical Characterization: Detailed biophysical studies are needed to quantify the impact of D-leucinate on the proteolytic stability, membrane permeability, and aggregation propensity of peptides. This data is crucial for optimizing the pharmacokinetic properties of peptide drug candidates.

Exploration in New Therapeutic Areas: The enhanced stability conferred by D-amino acids makes peptides containing them attractive candidates for a wide range of therapeutic areas. Future research could explore the application of D-leucinate-containing peptides in areas such as antimicrobial agents, cancer therapeutics, and treatments for neurodegenerative diseases. news-medical.nettandfonline.com

By addressing these research gaps and pursuing these future avenues, the scientific community can expand the utility of this compound and pave the way for the development of novel and more effective peptide-based therapies.

Q & A

Basic Research Questions

Q. What synthetic methods are used to prepare Methyl ((benzyloxy)carbonyl)-D-leucinate, and how is racemization minimized during synthesis?

- Methodological Answer : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of D-leucine using benzyl chloroformate under alkaline conditions (e.g., aqueous sodium bicarbonate). The methyl ester is then introduced via esterification. To prevent racemization, reactions are conducted at low temperatures (0–5°C) and in non-polar solvents (e.g., ethyl acetate). Purification involves silica gel chromatography with hexane/ethyl acetate gradients to isolate the enantiomerically pure product .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key structural markers: the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm), the methyl ester (δ 3.6–3.8 ppm), and the D-leucine backbone. Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular mass. For purity, HPLC with chiral columns ensures enantiomeric excess. Databases like SciFinder or Reaxys (referenced in ) provide comparative spectral data .

Advanced Research Questions

Q. How does the D-configuration of leucine influence the compound’s utility in peptide synthesis and enzymatic studies?

- Methodological Answer : The D-leucine configuration confers resistance to proteolytic degradation, making it valuable for studying enzyme-substrate interactions. For example, in thermolysin inhibition studies, the D-configuration alters binding kinetics due to steric and electronic mismatches in the enzyme’s active site. Crystallographic data (e.g., PDB 3T8C in ) reveal that the Cbz-D-leucine moiety disrupts hydrogen-bonding networks critical for catalysis .

Q. What are the optimal conditions for selective removal of the Cbz group without degrading the leucine methyl ester?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in methanol) selectively cleaves the benzyloxycarbonyl group under mild conditions (room temperature, 1–2 hrs). Acidolysis (e.g., HBr/acetic acid) is avoided due to ester hydrolysis risks. Post-deprotection, the methyl ester remains intact, confirmed by TLC (hexane/ethyl acetate) and NMR monitoring .

Q. How does this compound serve as a precursor in metalloprotease inhibitor design?

- Methodological Answer : The compound acts as a scaffold for transition-state analogs. For example, phosphonate derivatives mimic tetrahedral intermediates in protease catalysis. Structural modifications (e.g., replacing the methyl ester with a phosphonyl group) enhance binding affinity, as validated by kinetic assays and X-ray crystallography (see for thermolysin complex analysis) .

Q. What analytical strategies resolve contradictions in reported melting points or stability data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs, while recrystallization from tert-butyl methyl ether (TBME) ensures a single crystalline form. Stability studies under varying humidity/temperature (e.g., 0–6°C storage per ) prevent degradation. Cross-referencing CAS registry data (e.g., ) validates historical measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.